

Application Notes and Protocols for Subsurface Reservoir Characterization Using Seismic Imaging

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Seismic imaging is a cornerstone of subsurface exploration and reservoir characterization, providing invaluable insights into the Earth's structure and properties. By analyzing the propagation of seismic waves, we can delineate reservoir geometries, estimate rock properties, and infer the presence of hydrocarbons. This document provides a detailed overview of the applications and protocols involved in using seismic imaging for comprehensive reservoir characterization. It is designed to guide researchers and scientists through the intricate workflows, from data acquisition to quantitative interpretation, enabling a more accurate understanding of subsurface reservoirs.

Key Applications

Seismic imaging is instrumental in various stages of reservoir evaluation:

- Structural and Stratigraphic Mapping: Delineating the geological framework of the reservoir, including faults, folds, and depositional layers.[1][2]
- Lithology and Fluid Prediction: Differentiating between various rock types and predicting the presence of oil, gas, or brine.[3][4]



- Porosity and Permeability Estimation: Quantifying the storage capacity and flow potential of the reservoir rocks.[5][6][7][8][9]
- Fracture Characterization: Identifying and characterizing natural fracture networks that can significantly impact reservoir productivity.[10][11][12][13]
- Geomechanical Analysis: Assessing the mechanical properties of the subsurface for wellbore stability and hydraulic fracturing design.

Core Methodologies and Protocols

A successful seismic reservoir characterization project integrates various geophysical techniques in a systematic workflow. The following sections detail the protocols for the key methodologies involved.

Seismic Data Acquisition and Processing

Objective: To acquire high-quality seismic data and process it to enhance the signal-to-noise ratio and preserve true amplitude information, which is crucial for quantitative analysis.

- Survey Design and Planning:
 - Define the survey objectives (e.g., structural imaging, AVO analysis).
 - Select appropriate acquisition parameters based on the target depth and desired resolution (e.g., source type, receiver spacing, offset range).[14]
 - Ensure proper permitting and adherence to environmental regulations.
- Data Acquisition:
 - Deploy seismic sources (e.g., vibrators, dynamite) and receivers (geophones, hydrophones).
 - Record the seismic waves that are reflected and refracted from subsurface interfaces.



- Maintain detailed records of acquisition geometry and field conditions.
- Seismic Data Processing Workflow:
 - Data Loading and QC: Load the raw field data and perform initial quality control to identify and mitigate issues like noisy traces or incorrect geometry.
 - Geometry Definition: Assign accurate spatial coordinates to all sources and receivers.
 - Signal Processing:
 - Deconvolution: To compress the seismic wavelet and improve temporal resolution.
 - Static Corrections: To compensate for near-surface velocity variations.
 - Velocity Analysis: To determine the subsurface velocity model for accurate imaging.
 - Noise Attenuation: Apply various filtering techniques to remove random and coherent noise.
 - Migration: To move dipping reflectors to their true subsurface positions and collapse diffractions. Common migration algorithms include Kirchhoff, Wave Equation Migration (WEM), and Reverse Time Migration (RTM).
 - Stacking: Combine the processed traces from different offsets to produce a final seismic image. For AVO analysis, pre-stack gathers are preserved.[10]

Well Log Calibration and Synthetic Seismogram Generation

Objective: To establish a reliable link between the seismic data (measured in time) and the well log data (measured in depth).

- Well Log Data Preparation:
 - Gather sonic (P-wave and S-wave) and density logs from wells within the survey area.



- Perform quality control on the logs to correct for environmental effects and borehole irregularities.
- Calibrate the sonic log with checkshot or Vertical Seismic Profile (VSP) data to ensure an accurate time-depth relationship.[15][16][17][18][19]
- Synthetic Seismogram Generation:
 - Calculate the reflection coefficient series from the calibrated sonic and density logs.
 - Extract a representative seismic wavelet from the seismic data near the well location.
 - Convolve the reflection coefficient series with the extracted wavelet to generate a synthetic seismogram.[15]
- Well-to-Seismic Tie:
 - Compare the synthetic seismogram with the actual seismic trace at the well location.
 - Adjust the wavelet and the time-depth relationship iteratively until a satisfactory match is achieved. A high correlation coefficient indicates a good tie.[19]

Seismic Inversion

Objective: To transform the seismic reflection data (an interface property) into a quantitative rock property, typically acoustic or elastic impedance (a layer property).[20]

- Data Preparation:
 - Ensure the seismic data is properly processed to preserve relative amplitudes.
 - Have a reliable well-to-seismic tie and a representative seismic wavelet.
- Low-Frequency Model Building:
 - Create a low-frequency background model of impedance using well log data and geological interpretation. This is crucial as seismic data lacks low frequencies.



- Inversion Algorithm Selection:
 - Post-Stack Inversion: Applied to stacked seismic data to estimate P-impedance. It is computationally less expensive.[14][20] Methods include:
 - Model-Based Inversion
 - Sparse Spike Inversion
 - Colored Inversion
 - Pre-Stack Inversion: Applied to pre-stack seismic gathers to simultaneously estimate Pimpedance, S-impedance, and density. This method is more robust for fluid and lithology discrimination.[15][21]
- Inversion Execution and QC:
 - Run the chosen inversion algorithm.
 - Perform quality control by comparing the inverted impedance at well locations with the impedance calculated from well logs. A high correlation is desired.[14]
 - Analyze the residual between the original seismic data and the synthetic data generated from the inversion result.

Amplitude Variation with Offset (AVO) Analysis

Objective: To analyze the variation of seismic reflection amplitude with changing source-receiver offset (or incidence angle) to detect hydrocarbons and characterize lithology.[22]

- Data Conditioning for AVO:
 - Process pre-stack seismic gathers with care to preserve relative amplitudes. This includes noise attenuation, multiple suppression, and avoiding processes that distort amplitudes.
 - Perform accurate velocity analysis for proper Normal Moveout (NMO) correction.



AVO Attribute Extraction:

- Extract AVO attributes such as the Intercept (A) and Gradient (B) from the pre-stack gathers.
- Generate other AVO attributes like the fluid factor, which can highlight anomalies associated with hydrocarbons.[4]
- AVO Crossplotting and Classification:
 - Crossplot AVO attributes (e.g., Intercept vs. Gradient) to identify different AVO classes,
 which are indicative of specific lithology and fluid combinations.
 - Calibrate the AVO response with well log data where fluid and lithology are known.
- Forward Modeling:
 - Use well log data to create synthetic AVO models for different fluid scenarios (e.g., brine, oil, gas) using Gassmann's fluid substitution.[3]
 - Compare the synthetic AVO responses with the observed AVO anomalies on the seismic data to validate the interpretation.[4]

Rock Physics Modeling

Objective: To establish a quantitative link between seismic properties (e.g., velocity, impedance) and reservoir properties (e.g., porosity, lithology, fluid saturation).[5]

- Data Compilation and QC:
 - Gather all available data, including well logs, core data, and geological information.
 - Perform quality control and necessary corrections on the input data.
- Rock Physics Model Selection:



- Choose an appropriate rock physics model based on the reservoir's lithology and geological setting (e.g., unconsolidated sand model, carbonate model).
- Common models include the Friable Sand Model, the Constant Cement Model, and various inclusion models.

Model Calibration:

- Calibrate the selected rock physics model using well log data. This involves adjusting model parameters to best fit the observed relationships between elastic and reservoir properties.[5]
- Prediction and Sensitivity Analysis:
 - Use the calibrated model to predict reservoir properties from the seismically derived elastic properties (from inversion).
 - Perform sensitivity analysis to understand how changes in reservoir properties (e.g., porosity, fluid saturation) affect the seismic response.

Seismic Attribute Analysis

Objective: To extract various attributes from the seismic data to enhance the visibility of geological features such as channels, faults, and fractures.[2]

- Attribute Selection:
 - Choose attributes that are sensitive to the geological features of interest.
 - Structural Attributes: Coherence, curvature, and variance attributes are used to highlight faults and fractures.[13]
 - Stratigraphic Attributes: Attributes like sweetness and instantaneous frequency can help delineate depositional features.



- Amplitude Attributes: RMS amplitude and average energy can indicate hydrocarbonrelated "bright spots" or "dim spots".
- · Attribute Calculation and Visualization:
 - Calculate the selected attributes on the 3D seismic volume.
 - Visualize the attributes on horizon slices or in 3D to identify patterns and anomalies.
- · Calibration and Interpretation:
 - Calibrate the attribute responses with well data and geological models to establish a physical basis for the interpretation.
 - Use multi-attribute analysis, often with machine learning techniques, to predict reservoir properties away from the wells.[11]

Quantitative Data Presentation

The following tables summarize typical quantitative results from the application of these methodologies in reservoir characterization studies.

Table 1: Comparison of Pre-Stack vs. Post-Stack Inversion for Porosity Prediction



Inversion Method	Well Log Porosity (%)	Predicted Porosity (%)	Correlation Coefficient
Well A			
Post-Stack Inversion	18.5	17.2	0.85
Pre-Stack Inversion	18.5	18.1	0.92
Well B			
Post-Stack Inversion	22.1	20.5	0.88
Pre-Stack Inversion	22.1	21.8	0.95
Data synthesized from multiple case studies indicating the generally higher accuracy of pre-stack inversion.[14]			

Table 2: AVO Analysis Results for Fluid Discrimination

Reservoir Fluid	Vp/Vs Ratio (from well logs)	AVO Class	AVO Gradient	Intercept- Gradient Crossplot Position
Brine Sand	> 2.0	11	Positive	Quadrant IV
Oil Sand	1.7 - 2.0	III	Negative	Quadrant II
Gas Sand	< 1.7	III/IV	Strongly Negative	Quadrant II
Typical values for unconsolidated sand reservoirs.				

Table 3: Rock Physics Modeling for Lithology and Porosity Prediction



Lithology	Well Log Porosity (%)	Predicted Porosity (%)	Well Log Vp/Vs	Predicted Vp/Vs
Sandstone	25	24.5	1.8	1.82
Shale	15	14.8	2.2	2.25
Carbonate	12	11.5	1.9	1.95

Illustrative data

showing the

ability of

calibrated rock

physics models

to predict

reservoir

properties.

Table 4: Seismic Attribute Analysis for Fracture Density Estimation

Attribute	Well-derived Fracture Density (fractures/m)	Predicted Fracture Density (fractures/m)	Correlation Coefficient
Coherence	0.8	0.65	0.75
Curvature	0.8	0.78	0.88
Ant Tracking	0.8	0.82	0.91

Synthesized data from

case studies

demonstrating the

utility of different

attributes for fracture

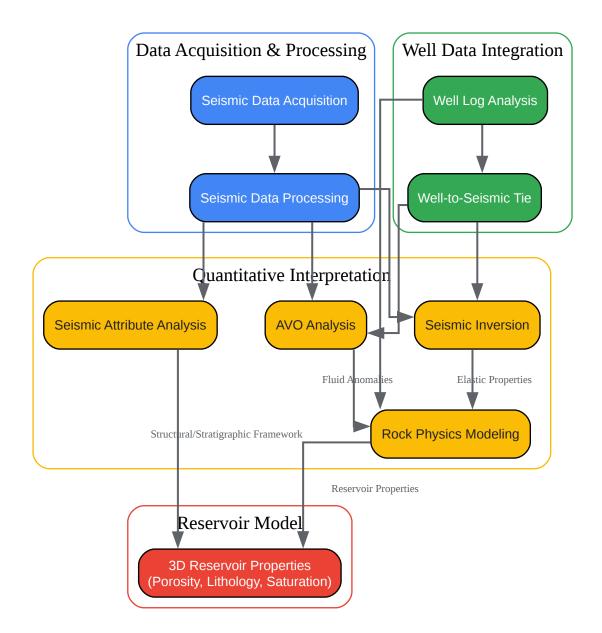
prediction.

Mandatory Visualizations

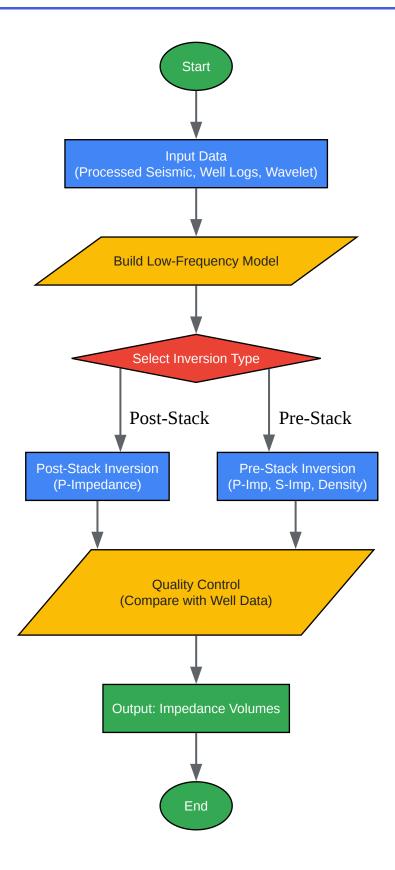


Seismic Reservoir Characterization Workflow

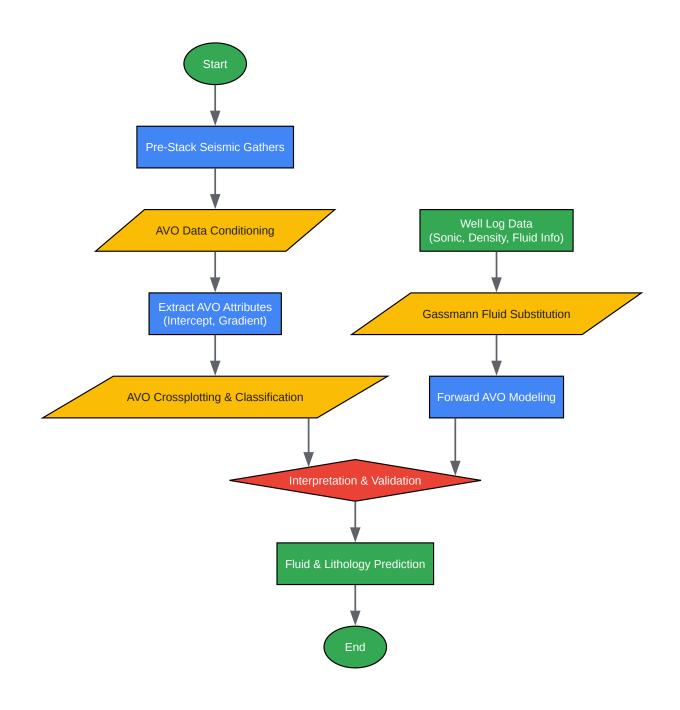












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